molecular formula C16H17F6N5O5P B1462684 Sitagliptin-d4 Phosphate CAS No. 1432063-88-1

Sitagliptin-d4 Phosphate

Katalognummer B1462684
CAS-Nummer: 1432063-88-1
Molekulargewicht: 508.33 g/mol
InChI-Schlüssel: CUFRPSLDGPIQBE-JBNLRCFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sitagliptin-d4 Phosphate is the deuterium labeled Sitagliptin phosphate . Sitagliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used in conjunction with diet and exercise to improve glycemic control in patients with type 2 diabetes mellitus .


Synthesis Analysis

Two effective processes have been developed for the preparation of sitagliptin phosphate. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sitagliptin-d4 Phosphate include the reduction of the enamine using NaBH4 and the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate

  • Methods of Application: The chiral hemiacetal fragment is constructed by a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst. The influence of acidity of Brønsted acid on tandem aza-Michael/hemiacetal reaction is researched in detail .
  • Results or Outcomes: The synthesis results in optically pure sitagliptin phosphate monohydrate with an overall yield of 54% starting from (E)-4-(2,4,5-trifluorophenyl)but-2-enal and N-boc-protected hydroxylamine .

Preparation of Sitagliptin Phosphate via Chemical Resolution and Asymmetric Hydrogenation

  • Summary of Application: Two effective processes have been developed for the preparation of sitagliptin phosphate. One approach uses chemical resolution and the other uses asymmetric hydrogenation .
  • Methods of Application: The chemical resolution approach obtains R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates .
  • Results or Outcomes: The chemical resolution approach results in an 11% overall yield. This route successfully avoids the use of expensive noble metal as catalysts compared with traditional synthesis methods, resulting in greatly reduced costs and simplified synthetic routes .

Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate

  • Summary of Application: Optically pure sitagliptin phosphate monohydrate is efficiently and practically synthesized through a chiral hemiacetal as the key intermediate .
  • Methods of Application: The chiral hemiacetal fragment is constructed by a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst .
  • Results or Outcomes: The synthesis results in optically pure sitagliptin phosphate monohydrate with an overall yield of 54% starting from (E)-4-(2,4,5-trifluorophenyl)but-2-enal and N-boc-protected hydroxylamine .

Development of Clinically Optimized Sitagliptin and Dapagliflozin Complex Tablets

  • Summary of Application: This study aims to derive an optimal drug release formulation with human clinical bioequivalence in developing a sitagliptin phosphate monohydrate-dapagliflozin propanediol hydrate fixed-dose combination (FDC) tablet as a treatment for type 2 diabetes mellitus .
  • Methods of Application: The study prepared single-layer tablets, double-layer tablets, and dry-coated tablets and evaluated the drug control release ability, tableting manufacturability, quality, and stability .
  • Results or Outcomes: The FDC double-layer tablet showed a high dissolution rate of over 80% in the form of immediate-release tablets within 30 min in a pH 6.8 dissolution solution .

Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate

  • Summary of Application: Optically pure sitagliptin phosphate monohydrate is efficiently and practically synthesized through a chiral hemiacetal as the key intermediate .
  • Methods of Application: The chiral hemiacetal fragment is constructed by a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst .
  • Results or Outcomes: The synthesis results in optically pure sitagliptin phosphate monohydrate with an overall yield of 54% starting from (E)-4-(2,4,5-trifluorophenyl)but-2-enal and N-boc-protected hydroxylamine .

Two methods for the preparation of sitagliptin phosphate

  • Summary of Application: Two effective processes have been developed for the preparation of sitagliptin phosphate .
  • Methods of Application: The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates .
  • Results or Outcomes: The approach of chemical resolution resulted in 11% overall yield .

Safety And Hazards

Sitagliptin-d4 Phosphate may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Sitagliptin has been found to have a novel target closely related to DPP4 for type 2 diabetes mellitus (T2DM). This study used different methods to prove that ACE2 may be another novel target of sitagliptin for T2DM, which extended the application of ACE2 in improving diabetes mellitus .

Eigenschaften

InChI

InChI=1S/C16H15F6N5O.HO4P.H/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;/t9-;;/m1../s1/i1D2,2D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFRPSLDGPIQBE-JBNLRCFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[H].[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].OOP(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F6N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sitagliptin-d4 Phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sitagliptin-d4 Phosphate
Reactant of Route 2
Reactant of Route 2
Sitagliptin-d4 Phosphate
Reactant of Route 3
Sitagliptin-d4 Phosphate
Reactant of Route 4
Reactant of Route 4
Sitagliptin-d4 Phosphate
Reactant of Route 5
Sitagliptin-d4 Phosphate
Reactant of Route 6
Sitagliptin-d4 Phosphate

Citations

For This Compound
3
Citations
M Scherf-Clavel, P Högger - Journal of Chromatography B, 2015 - Elsevier
For analysis of the anti-diabetic drugs metformin and sitagliptin and the renal clearance marker creatinine in the same human dried blood spot (DBS) extract two liquid chromatography …
Number of citations: 44 www.sciencedirect.com
D Krakkó, V Licul-Kucera, G Záray, VG Mihucz - Microchemical Journal, 2019 - Elsevier
A fit-to-purpose ultra-high performance liquid chromatographic high resolution mass spectrometric method was developed for the ultra-trace analysis of 10 active pharmaceutical …
Number of citations: 38 www.sciencedirect.com
B Dömölki, D Krakkó, P Dobosy, Z Trabert, Á Illés… - Ecological …, 2022 - Elsevier
… , 98% ≥ purity), namely, ciprofloxacin-d8 (CIPR-d8), clarithromycin‐N‐methyl‐d3 (CLAR-d3), diclofenac‐d4 (DICL-d4), racemic metoprolol‐d7 (METO-d7), sitagliptin‐d4 phosphate (…
Number of citations: 4 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.